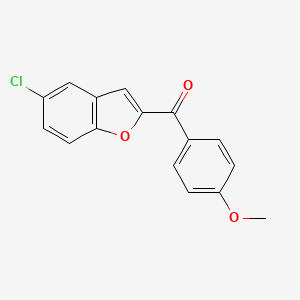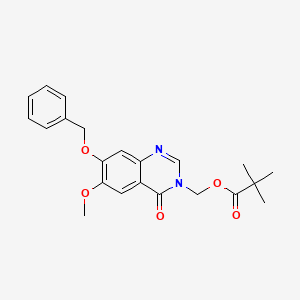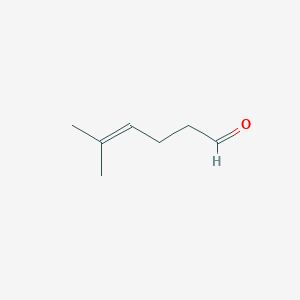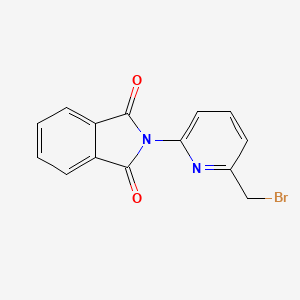
2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione
Übersicht
Beschreibung
The compound “2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione” is a complex organic molecule. It contains an isoindole-1,3-dione group, which is a type of heterocyclic compound, and a pyridin-2-yl group, which is a type of aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyridin-2-yl group and the polarity of the isoindole-1,3-dione group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromomethyl group, which is a good leaving group, and the isoindole-1,3-dione group, which may undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the polar isoindole-1,3-dione group and the aromatic pyridin-2-yl group would likely impact these properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Convenient Synthesis of Related Compounds : Research has shown methods for preparing compounds closely related to "2-(6-Bromomethyl-pyridin-2-yl)-isoindole-1,3-dione", focusing on the transformation of indoles into various derivatives, which serve as precursors or structurally related compounds (J. Parrick, A. Yahya, A. Ijaz, & J. Yizun, 1989). Such methods highlight the versatility and reactivity of pyridine and isoindole moieties in creating complex structures useful in further chemical studies.
Crystal Structure and Molecular Docking : Studies on the crystal structure, Hirshfeld surface analysis, and molecular docking of phthalimide derivatives, including those structurally similar to the compound , have been conducted. These studies reveal the molecular conformation and intermolecular interactions crucial for understanding their chemical behavior and potential applications in tyrosinase inhibition (Li Yee Then et al., 2018).
Photophysical Properties and pH-Sensing Applications : Derivatives of "2-(6-Bromomethyl-pyridin-2-yl)-isoindole-1,3-dione" have been explored for their photophysical properties and potential use as pH sensors. The donor–π–acceptor chromophores exhibit solid-state fluorescence and solvatochromism, underlining their utility in developing colorimetric pH sensors (Han Yan et al., 2017).
Applications in Material Science and Biological Studies
Antibacterial and Antifungal Studies : Spiro[pyrrolidin-2,3′-oxindoles], structurally related to "2-(6-Bromomethyl-pyridin-2-yl)-isoindole-1,3-dione", have been synthesized and evaluated for their antibacterial, antifungal, antimalarial, and antitubercular activities, demonstrating the potential of such compounds in medicinal chemistry (S. Haddad et al., 2015).
Chemosensors for Metal Ions : Phthalimide-based chemosensors, including those related to "2-(6-Bromomethyl-pyridin-2-yl)-isoindole-1,3-dione", have been synthesized and shown to selectively detect Cu(II) ions from aqueous media. Such compounds change color upon metal binding, serving as efficient tools for metal ion sensing in environmental and analytical chemistry (P. Patil et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[6-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-9-4-3-7-12(16-9)17-13(18)10-5-1-2-6-11(10)14(17)19/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKHXBFNPRUFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=N3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459611 | |
| Record name | 2-(6-BROMOMETHYL-PYRIDIN-2-YL)-ISOINDOLE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione | |
CAS RN |
83592-42-1 | |
| Record name | 2-(6-BROMOMETHYL-PYRIDIN-2-YL)-ISOINDOLE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

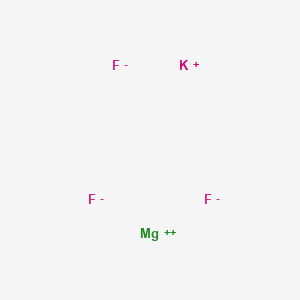
![4-(Pyridin-2-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1624965.png)
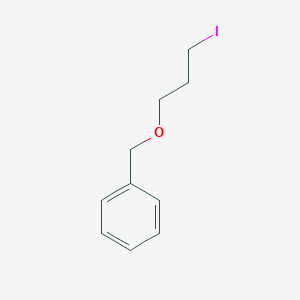
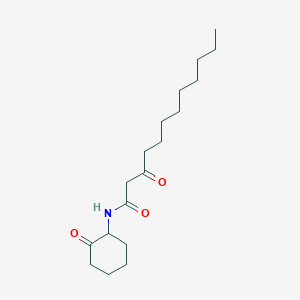
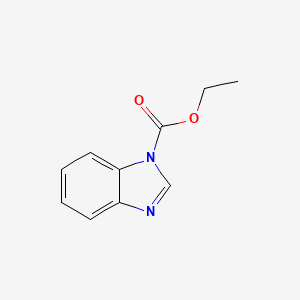
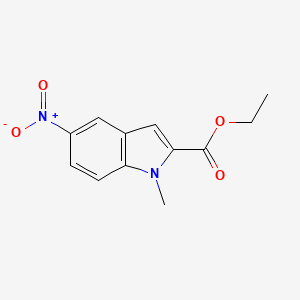
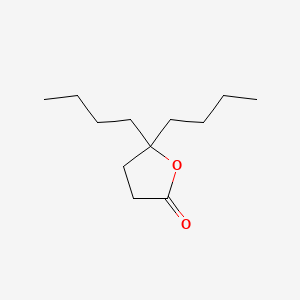
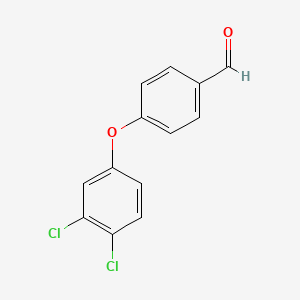
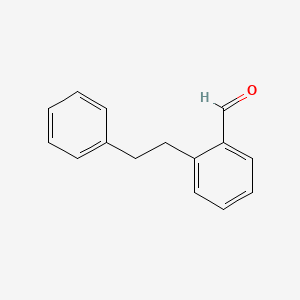
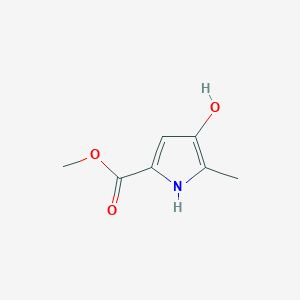
![2-[(Trimethylsilyl)methyl]prop-2-en-1-ol](/img/structure/B1624982.png)
